Carbanilic acid, 3,4,5-trichloro-, ethyl ester
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Overview
Description
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is a chemical compound with the molecular formula C9H8Cl3NO2. It is an ester derivative of carbanilic acid, where the carbanilic acid is substituted with three chlorine atoms at the 3, 4, and 5 positions and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4,5-trichloro-, ethyl ester typically involves the esterification of 3,4,5-trichlorocarbanilic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 3,4,5-trichloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Hydrolysis: 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
Scientific Research Applications
Carbanilic acid, 3,4,5-trichloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbanilic acid, 3,4,5-trichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity and ability to form strong interactions with these targets. The ester group allows for easy hydrolysis, releasing the active carbanilic acid derivative, which can then exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, 3-chloro-, ethyl ester
- Carbanilic acid, 4-chloro-, ethyl ester
- Carbanilic acid, 3,5-dichloro-, ethyl ester
Uniqueness
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
99847-82-2 |
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Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
ethyl N-(3,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
OIPWNSFYNJHTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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